

Application Note: Therapeutic Drug Monitoring of Midostaurin using O-Desmethyl midostaurin13C6

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Compound of Interest		
Compound Name:	O-Desmethyl midostaurin-13C6	
Cat. No.:	B12301538	Get Quote

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Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation and for advanced systemic mastocytosis.[1][2][3] It inhibits multiple receptor tyrosine kinases, including FLT3, KIT, PDGFR, VEGFR2, and protein kinase C (PKC).[4][5] Midostaurin is primarily metabolized in the liver by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421.[4][6] The metabolite CGP62221 exhibits comparable potency to the parent drug.[4] Given the significant inter-individual variability in midostaurin plasma concentrations, therapeutic drug monitoring (TDM) is a valuable tool to optimize dosing, ensure efficacy, and minimize toxicity.[1]

This application note provides a detailed protocol for the quantitative analysis of midostaurin and its active metabolite, O-desmethyl midostaurin (CGP62221), in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs **O-Desmethyl midostaurin-13C6** as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.

Principle of the Method



The method involves a simple protein precipitation step to extract midostaurin, O-desmethyl midostaurin, and the SIL-IS from human plasma. The processed samples are then analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a SIL-IS, **O-Desmethyl midostaurin-13C6**, which co-elutes with the unlabeled metabolite and has a minimal mass difference, allows for correction of matrix effects and variations in instrument response, ensuring high accuracy and precision.

Materials and Reagents

- Midostaurin analytical standard
- O-Desmethyl midostaurin (CGP62221) analytical standard
- O-Desmethyl midostaurin-13C6 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Ultrapure water
- Drug-free human plasma

Experimental Protocols Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare individual stock solutions of midostaurin, O-desmethyl midostaurin, and O-Desmethyl midostaurin-13C6 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the midostaurin and O-desmethyl midostaurin stock solutions in methanol:water (1:1, v/v) to create a series of working



standard solutions for calibration curve construction.

- Internal Standard (IS) Working Solution: Dilute the **O-Desmethyl midostaurin-13C6** stock solution with acetonitrile to a final concentration of 100 ng/mL.
- Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate
 working standard solutions to prepare calibration standards and quality control (QC) samples
 at low, medium, and high concentrations.

Sample Preparation

- To 50 μL of plasma sample (calibrator, QC, or patient sample), add 150 μL of the IS working solution (100 ng/mL O-Desmethyl midostaurin-13C6 in acetonitrile).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters



Parameter	Value	
LC System	Agilent 1290 Infinity II or equivalent	
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)	
Mobile Phase A	10 mM Ammonium formate with 0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and reequilibrate for 1 min	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	

Table 2: Mass Spectrometry Parameters

Parameter	Midostaurin	O-Desmethyl midostaurin	O-Desmethyl midostaurin-13C6 (IS)
Mass Spectrometer	Sciex Triple Quad 6500+ or equivalent	_	
Ionization Mode	Electrospray Ionization (ESI), Positive		
MRM Transition (m/z)	571.3 → 282.2	557.3 → 282.2	563.3 → 288.2
Collision Energy	Optimized for specific instrument		
Dwell Time	100 ms		



Method Validation Data

The following tables summarize the expected performance characteristics of the method based on published data for similar assays.[1][5]

Table 3: Linearity and Sensitivity

Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
Midostaurin	10 - 5000	10	> 0.99
O-Desmethyl midostaurin	10 - 5000	10	> 0.99

Table 4: Precision and Accuracy

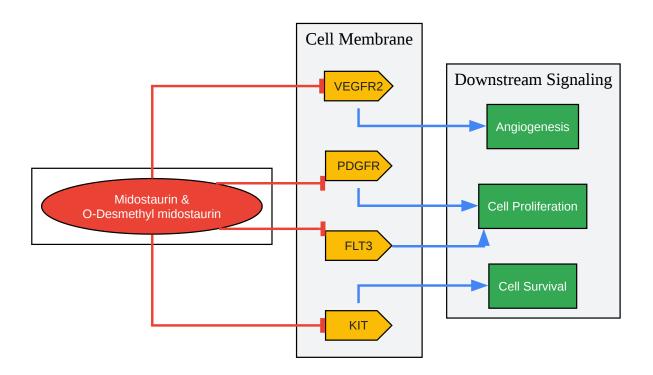
Analyte	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Midostaurin	Low (30 ng/mL)	< 10%	< 10%	90 - 110%
Medium (300 ng/mL)	< 10%	< 10%	90 - 110%	
High (3000 ng/mL)	< 10%	< 10%	90 - 110%	
O-Desmethyl midostaurin	Low (30 ng/mL)	< 10%	< 10%	90 - 110%
Medium (300 ng/mL)	< 10%	< 10%	90 - 110%	
High (3000 ng/mL)	< 10%	< 10%	90 - 110%	

Visualization of Key Pathways and Workflows



Midostaurin Signaling Pathway Inhibition

Midostaurin and its active metabolite CGP62221 exert their therapeutic effects by inhibiting the signaling of multiple receptor tyrosine kinases that are crucial for the proliferation and survival of malignant cells.



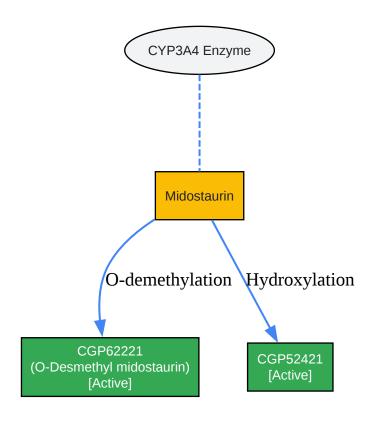
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Caption: Inhibition of key signaling pathways by midostaurin.

Metabolic Pathway of Midostaurin

Midostaurin is extensively metabolized, primarily by the CYP3A4 enzyme in the liver, leading to the formation of active metabolites.





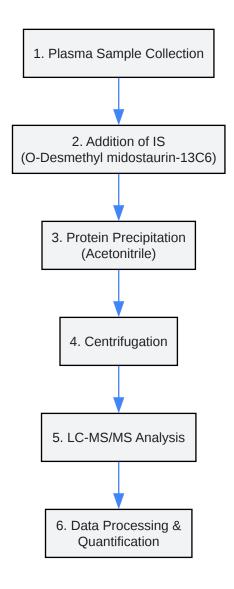
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Caption: Primary metabolic pathways of midostaurin via CYP3A4.

Experimental Workflow for TDM

The analytical workflow for the therapeutic drug monitoring of midostaurin involves sample collection, preparation, analysis, and data interpretation.





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Caption: Workflow for midostaurin TDM by LC-MS/MS.

Conclusion

The described LC-MS/MS method using **O-Desmethyl midostaurin-13C6** as an internal standard provides a robust, sensitive, and specific approach for the simultaneous quantification of midostaurin and its active metabolite O-desmethyl midostaurin in human plasma. This method is suitable for therapeutic drug monitoring, which can aid in dose optimization and personalization of treatment for patients receiving midostaurin.



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